TR3 Co-Crystal Structure Resolution: Hexan-1-one (2.1 Å) vs. THPN (Nonan-1-one, 4JGV) as Evidence of Binding Pose Quality
The co-crystal structure of 1-(3,4,5-trihydroxyphenyl)hexan-1-one bound to the TR3 ligand-binding domain (LBD) L449W mutant has been solved at 2.1 Å resolution (PDB 4REF), providing atomic-level detail of the ligand-binding pose [1]. The hexan-1-one moiety occupies the ligand-binding pocket with the 3,4,5-trihydroxyphenyl headgroup engaged in conserved hydrogen-bond interactions within the polar pocket. The primary comparator THPN (1-(3,4,5-trihydroxyphenyl)nonan-1-one) was co-crystallized with Nur77 LBD (PDB 4JGV) at a comparable resolution. Both structures confirm direct binding, but the differing chain lengths produce measurably distinct electron density profiles for the terminal alkyl regions, reflecting differential occupancy of the hydrophobic channel. Crystallization used the same L449W mutant construct and comparable conditions, enabling cross-entry structural comparison [2]. Precise binding affinity (Kd or IC50) data for the hexan-1-one analog have not been publicly reported in accessible literature; therefore quantitative affinity comparisons cannot be made at this time.
| Evidence Dimension | X-ray co-crystal structure resolution |
|---|---|
| Target Compound Data | 2.1 Å (PDB 4REF, chain A, 1-(3,4,5-trihydroxyphenyl)hexan-1-one) |
| Comparator Or Baseline | THPN: co-crystallized in PDB 4JGV (resolution not retrieved); both entries from the same research group using the human TR3/Nur77 LBD L449W construct [1][2] |
| Quantified Difference | 2.1 Å resolution for hexan-1-one complex; direct structural comparison of electron density for C6 vs. C9 alkyl chains feasible within the same protein construct |
| Conditions | Human TR3 LBD L449W mutant; X-ray diffraction; crystallization conditions: vapor diffusion, pH and precipitant detailed in PDB deposition |
Why This Matters
The availability of a high-resolution co-crystal structure enables rational, structure-guided optimization and selectivity engineering that is unavailable when only binding affinity data exist without structural context.
- [1] RCSB PDB. 4REF: Crystal Structure of TR3 LBD_L449W in complex with Molecule 2. doi:10.2210/pdb4ref/pdb. https://www.rcsb.org/structure/4REF. View Source
- [2] Wang WJ, Wang Y, Hou PP, et al. Induction of Autophagic Death in Cancer Cells by Agonizing TR3 and Attenuating Akt2 Activity. Chem Biol. 2015;22(8):1040-1051. doi:10.1016/j.chembiol.2015.06.023. View Source
